molecular formula C10H12FNO3 B1466012 2-Tert-butyl-4-fluoro-5-nitrophenol CAS No. 873055-44-8

2-Tert-butyl-4-fluoro-5-nitrophenol

Cat. No.: B1466012
CAS No.: 873055-44-8
M. Wt: 213.21 g/mol
InChI Key: MLULGCHFPCHPMB-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-fluoro-5-nitrophenol is a substituted phenol derivative featuring a tert-butyl group at position 2, a fluorine atom at position 4, and a nitro group at position 4. The tert-butyl substituent introduces steric bulk, while the electron-withdrawing nitro and fluorine groups influence electronic properties, such as acidity and reactivity.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-tert-butyl-4-fluoro-5-nitrophenol typically involves:

  • Introduction of the tert-butyl group via Friedel–Crafts alkylation.
  • Incorporation of the fluoro substituent.
  • Nitration to introduce the nitro group at the desired position.
  • Protection and deprotection steps to control regioselectivity and functional group compatibility.

Preparation Methods

Friedel–Crafts Alkylation for tert-Butyl Group Introduction

  • Starting from 4-fluorophenol, regioselective incorporation of the tert-butyl group is achieved by Friedel–Crafts alkylation using tert-butyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst.
  • This step yields the tert-butyl-substituted fluorophenol intermediate with high regioselectivity, as reported by Charpentier et al. and applied in subsequent syntheses.

Protection of Phenol Group

  • The phenol hydroxyl group is often protected to prevent side reactions during nitration.
  • Common protecting groups include carbonate or carbamate derivatives.
  • For example, phenol protection as a carbonate allows nitration to proceed smoothly without undesired side reactions.

Nitration Step

  • Nitration is performed on the protected intermediate to introduce the nitro group at the 5-position.
  • Controlled nitration conditions are critical to avoid multiple nitration or isomer formation.
  • Typical nitration reagents include nitric acid or mixed acid systems under mild temperatures to maintain regioselectivity.

Deprotection

  • After nitration, the protecting group is removed under mild conditions (e.g., piperidine treatment at room temperature) to regenerate the free phenol.
  • This step yields this compound with the desired substitution pattern.

Summary of Key Preparation Steps in Tabular Form

Step No. Reaction Type Reagents/Conditions Purpose/Outcome Yield/Purity
1 Friedel–Crafts Alkylation tert-Butyl chloride, AlCl3, 4-fluorophenol Regioselective tert-butyl group introduction Moderate to high
2 Phenol Protection Carbonate or carbamate formation Protect phenol for nitration Efficient protection
3 Nitration Nitric acid or mixed acid, controlled temp Introduce nitro group at 5-position Moderate to high
4 Deprotection Piperidine, room temperature Remove protecting group to regenerate phenol Smooth, mild conditions
5 Nitrosation (alternative) 2-fluorophenol, dilute HCl (15%), NaNO2, 0 °C Form 2-fluoro-4-nitrosophenol intermediate High yield, minimal isomers
6 Oxidation (alternative) Dilute nitric acid (15–55%, preferably 30%) Oxidize nitroso to nitro group ~90% yield, >99.5% purity

Detailed Research Findings and Analysis

  • The Friedel–Crafts alkylation step is crucial for regioselectivity. AlCl3 catalysis allows tert-butyl group placement ortho or para to the phenol hydroxyl; in this case, para to fluorine and ortho to hydroxyl is targeted.
  • Protection of phenol as carbonate or carbamate ensures that nitration occurs selectively at the 5-position without side reactions or over-nitration.
  • Nitration conditions must be carefully controlled; mild temperatures and dilute acids prevent multiple nitrations and isomer formation.
  • The deprotection step is mild, typically at room temperature with piperidine, preserving the integrity of the nitro and fluoro substituents.
  • The alternative nitrosation-oxidation method for 2-fluoro-4-nitrophenol demonstrates an efficient route with high yield and purity, suggesting potential adaptation for related compounds like this compound, especially for the fluoronitrophenol moiety.
  • The nitrosation step at 0 °C with 15% dilute HCl and sodium nitrite produces minimal isomers, and oxidation with 30% nitric acid yields high purity products, indicating a cost-effective and scalable method.
  • Yields reported in the literature for related compounds range from moderate to high, with purification by recrystallization (e.g., ethanol) achieving purity above 99.5%.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-fluoro-5-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Tert-butyl-4-fluoro-5-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Corresponding quinones.

Scientific Research Applications

2-Tert-butyl-4-fluoro-5-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and inhibition due to its phenolic structure.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-fluoro-5-nitrophenol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the phenolic hydroxyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: tert-Butyl vs. Chloro/Methyl Groups

Compound A: 2-Chloro-4-fluoro-5-nitrophenol ()

  • Structural Difference : Replaces the tert-butyl group at position 2 with a chlorine atom.
  • Electronic Effects: Chlorine is moderately electron-withdrawing (-I effect), whereas tert-butyl is electron-donating (+I). This difference alters the phenol’s acidity; the nitro group at position 5 further enhances acidity in both compounds.
  • Applications : Chloro-substituted analogs are often intermediates in agrochemical synthesis, while tert-butyl derivatives may prioritize stability in hydrophobic environments .

Compound B: 2-(Tert-butyl)-4-chloro-5-fluorophenol ()

  • Structural Difference : Replaces the nitro group at position 5 with a fluorine atom, and position 4 has chlorine instead of fluorine.
  • Impact: Electron-Withdrawing Capacity: The nitro group in the target compound provides stronger electron withdrawal than fluorine, leading to higher acidity (pKa ~8–9 estimated for the target vs. ~9–10 for Compound B).

Functional Group Positioning and Reactivity

Compound C: 2-Butyl-5-nitrobenzofuran ()

  • Structural Difference: Incorporates a nitro group into a benzofuran scaffold rather than a phenol.
  • Impact: Reactivity: The nitro group in benzofurans participates in cyclization reactions (e.g., Wittig reactions), whereas in phenolic systems, it enhances stability and directs electrophilic substitution. Synthetic Utility: Benzofuran derivatives are prioritized in medicinal chemistry (e.g., antiviral agents), while nitrophenols serve as antioxidants or intermediates in polymer synthesis .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications Reference
2-Tert-butyl-4-fluoro-5-nitrophenol C₁₀H₁₂FNO₃ 2-tert-butyl, 4-F, 5-NO₂ High acidity; potential antioxidant
2-Chloro-4-fluoro-5-nitrophenol C₆H₃ClFNO₃ 2-Cl, 4-F, 5-NO₂ Agrochemical intermediate
2-(Tert-butyl)-4-chloro-5-fluorophenol C₁₀H₁₂ClFO 2-tert-butyl, 4-Cl, 5-F Lower acidity; material science
BHT C₁₅H₂₄O 2,6-di-tert-butyl, 4-Me Lipid-soluble antioxidant

Biological Activity

2-Tert-butyl-4-fluoro-5-nitrophenol is a compound of significant interest in various fields, including chemistry, biology, and medicine. Its unique structure and substituents contribute to its diverse biological activities, which are explored in this article.

Chemical Structure and Properties

The chemical formula for this compound is C10H13FNO3C_{10}H_{13}FNO_3. The presence of a tert-butyl group, a nitro group, and a fluorine atom on the phenolic ring influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The compound can inhibit or activate enzymes due to its phenolic structure. The hydroxyl group can participate in hydrogen bonding, while the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components.
  • Pharmacological Properties : Research indicates potential antimicrobial and anti-inflammatory activities. The compound's ability to modulate enzyme activity suggests it may play a role in therapeutic applications.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, it shows potent activity against Gram-positive bacteria, which may be attributed to its ability to disrupt cell wall synthesis .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This data highlights the compound's potential as an antimicrobial agent .

Investigation of Anti-inflammatory Properties

Another research investigation focused on the anti-inflammatory properties of the compound. In cellular assays, it was found to significantly lower the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15075
IL-6200100

These findings suggest that this compound could be developed into a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-tert-butyl-4-fluoro-5-nitrophenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis can be optimized using chlorinating agents (e.g., thionyl chloride or oxalyl chloride) and solvents like dichlorethane or benzene under controlled temperatures (0–50°C). For example, thionyl chloride with N-methylacetamide in benzene (reflux, 4 hours) achieves higher selectivity for nitro-substituted intermediates, while oxalyl chloride in dichloromethane (50°C) yields solid products suitable for purification via aqueous workup . Reaction time (1–12 hours) and solvent polarity critically affect regioselectivity and byproduct formation.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify substituent positions (e.g., tert-butyl’s singlet at δ 1.3–1.5 ppm; fluorine’s coupling patterns).
  • FTIR : Nitro groups show asymmetric stretching at 1520–1560 cm1^{-1}, while phenolic -OH appears as a broad peak (~3200 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M-H]^- ion for C10_{10}H12_{12}FNO3_3).
  • X-ray Crystallography : Resolves steric effects from the tert-butyl group and nitro-fluoro spatial arrangement .

Q. How can researchers mitigate hazards during the handling of this compound?

  • Methodological Answer : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Nitro compounds are thermally unstable; store at ≤4°C in amber glass. Waste containing nitro/fluoro groups must be segregated and treated via alkaline hydrolysis or incineration by licensed facilities to prevent environmental contamination .

Advanced Research Questions

Q. What factors govern the regioselectivity of nitration and fluorination in poly-substituted phenolic derivatives like this compound?

  • Methodological Answer : The tert-butyl group acts as a strong ortho/para-director, while electron-withdrawing nitro groups meta-direct subsequent substitutions. Fluorination (via electrophilic halogenation) competes with nitration; solvent polarity (e.g., dichloromethane vs. benzene) and temperature modulate reaction pathways. Computational modeling (DFT) predicts activation barriers for competing intermediates .

Q. How should conflicting data on reaction yields or byproduct profiles be resolved in the synthesis of this compound?

  • Methodological Answer : Systematically vary parameters (solvent, catalyst loading, temperature) using a factorial design approach. For example, if oxalyl chloride in dichloromethane (50°C) yields inconsistent purity, compare with thionyl chloride in benzene under reflux. Analyze byproducts via LC-MS and adjust stoichiometry or quenching methods (e.g., rapid cooling vs. gradual neutralization) .

Q. What strategies enable selective functionalization of the phenol group in this compound for downstream applications?

  • Methodological Answer : Protect the phenol via silylation (e.g., TBSCl) or acetylation before modifying other groups. Deprotection under mild conditions (e.g., TBAF in THF) restores the hydroxyl group. For coupling reactions (e.g., Suzuki-Miyaura), convert the phenol to a triflate or boronate ester .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability under thermal or photolytic conditions?

  • Methodological Answer : Conduct accelerated stability studies using TGA (thermal gravimetric analysis) and UV-Vis spectroscopy. The tert-butyl group enhances steric protection against decomposition but may increase susceptibility to oxidative degradation at elevated temperatures (>150°C). Compare degradation products (e.g., nitroso derivatives) via HPLC-MS .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and PDA detection (λ = 254 nm for nitro groups). Calibrate against certified reference standards. For fluorinated impurities, employ 19F^{19}\text{F} NMR with a relaxation reagent (e.g., Cr(acac)3_3) to enhance sensitivity .

Q. Methodological Notes

  • Data Validation : Cross-reference melting points (e.g., 75–95°C for related nitrophenols ) and spectral data with peer-reviewed literature.
  • Environmental Compliance : Adhere to ISO 14001 guidelines for waste disposal, particularly for fluorine-containing byproducts .
  • Contradiction Resolution : Replicate conflicting experiments with controlled variables and apply statistical tools (e.g., ANOVA) to identify significant factors .

Properties

IUPAC Name

2-tert-butyl-4-fluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-10(2,3)6-4-7(11)8(12(14)15)5-9(6)13/h4-5,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLULGCHFPCHPMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butyl-4-fluoro-5-nitrophenyl methyl carbonate (C-7-a) (1.08 g, 4 mmol) in CH2Cl2 (40 mL) was added piperidine (3.94 mL, 10 mmol). The mixture was stirred at room temperature for 1 h and extracted with 1N NaOH (3×). The aqueous layer was acidified with 1N HCl and extracted with diethyl ether. The ether extract was washed with brine, dried (MgSO4) and concentrated to give 2-tert-butyl-4-fluoro-5-nitrophenol (530 mg, 62%). 1H NMR (400 MHz, DMSO-d6) δ 10.40 (s, 1H), 7.49 (d, J=6.8 Hz, 1H), 7.25 (d, J=13.7 Hz, 1H), 1.36 (s, 9H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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